2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide
Description
2-(4-(1-(4-Chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic quinazolinone-derived acetamide compound. Its structure features a quinazolinone core substituted with a 4-chlorobenzyl group at the N1 position and an acetamide moiety linked to a thiophen-2-ylmethyl group. The quinazolinone scaffold is known for its pharmacological versatility, including anticonvulsant, anti-inflammatory, and antimicrobial activities . The compound’s synthesis likely involves multi-step reactions, including cyclization of isothiocyanates, oxidation steps, and coupling with chloroacetamide intermediates, as described in analogous quinazolinone syntheses . The 4-chlorobenzyl and thiophen-2-ylmethyl substituents may enhance lipophilicity and receptor-binding specificity, though detailed pharmacological data for this specific compound remains sparse in the provided evidence.
Properties
Molecular Formula |
C28H22ClN3O3S |
|---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
2-[4-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H22ClN3O3S/c29-21-11-7-20(8-12-21)18-31-25-6-2-1-5-24(25)27(34)32(28(31)35)22-13-9-19(10-14-22)16-26(33)30-17-23-4-3-15-36-23/h1-15H,16-18H2,(H,30,33) |
InChI Key |
LCRWWQKBVRNJGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)CC(=O)NCC5=CC=CS5 |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a derivative of quinazoline and represents a class of compounds with significant biological activity. Quinazolines have been extensively studied for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
Quinazoline derivatives, including the compound , exhibit a wide range of biological activities. Research indicates that they possess:
- Antitumor Activity : Many quinazoline derivatives have been shown to inhibit tumor cell growth across various cancer types.
- Anti-inflammatory Properties : Some compounds in this class can reduce inflammation by inhibiting specific pathways.
- Antimicrobial Effects : Certain quinazolines display activity against bacterial and fungal pathogens.
Antitumor Activity
Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. For instance:
- Inhibition of Tumor Cell Lines : A study demonstrated that quinazoline derivatives significantly inhibited the proliferation of multiple human tumor cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity .
- Mechanism of Action : The antitumor effects are often attributed to the inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for tumor growth and survival .
Anti-inflammatory Activity
Quinazoline derivatives also show promise as anti-inflammatory agents:
- Cytokine Inhibition : Compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. This suggests a potential therapeutic application in inflammatory diseases .
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties:
- Bacterial Inhibition : Some studies have indicated that quinazoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their utility as antimicrobial agents .
Case Studies
Several case studies exemplify the biological activity of quinazoline derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on A549 and MCF-7 cell lines with IC50 values below 10 µM. |
| Study 2 | Reported anti-inflammatory effects through TNF-α inhibition in LPS-stimulated macrophages. |
| Study 3 | Showed broad-spectrum antimicrobial activity against various bacterial strains. |
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure features a quinazoline core , which is known for its diverse biological activities. The presence of the chlorobenzyl group and the thiophenylmethyl moiety contributes to its potential interactions with various biological targets. The synthesis typically involves multi-step organic reactions that may include the use of specific reagents to ensure high yields and purity.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. It is hypothesized to function as a DNA intercalator , disrupting cancer cell proliferation by interfering with DNA replication and transcription processes. Quinazoline derivatives are often associated with the inhibition of kinases involved in cancer signaling pathways, making this compound a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence supporting the compound's antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties. Molecular docking studies have indicated potential binding interactions with microbial targets, which could be explored further to assess its efficacy in treating infections .
Case Study: Anticancer Activity
A study focused on quinazoline derivatives demonstrated that modifications to the quinazoline core could enhance anticancer activity against specific cancer cell lines. The tested derivatives showed varying degrees of inhibition against breast adenocarcinoma cells (MCF7), indicating that structural variations significantly impact biological activity .
Case Study: Antimicrobial Screening
Another study evaluated a series of thiazole derivatives for their antimicrobial properties. The findings revealed that certain structural modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that similar modifications in the structure of 2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide could yield compounds with improved antimicrobial efficacy .
Comparison with Similar Compounds
Quinazolinone-Based Acetamides
- N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3(2H)-Yl)Acetamide (Compound 1) Core Structure: Quinazolinone with a 2,4-dichlorophenylmethyl group. Key Differences: Lacks the thiophen-2-ylmethyl substituent; instead, it has a dichlorophenyl group. Synthesis: Prepared via hydrogen peroxide oxidation and coupling with chloroacetamide derivatives .
- 2-(Ethylamino)-N-(4-Oxo-2-Phenylquinazolin-3(4H)-Yl)Acetamide Core Structure: Quinazolinone with a phenyl group at C2. Key Differences: Substituted with an ethylamino group instead of 4-chlorobenzyl. Activity: Exhibits anti-inflammatory activity surpassing diclofenac in rodent models, highlighting the role of substituents in modulating activity . Ulcerogenic Potential: Moderate, comparable to aspirin, suggesting a safer gastrointestinal profile than nonsteroidal anti-inflammatory drugs (NSAIDs) .
Heterocyclic Acetamides
- 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-Yl)Acetamide Core Structure: Arylacetamide with a thiazole ring. Key Differences: Replaces the quinazolinone core with a dichlorophenyl-thiazole system. Structural Insights: Crystal packing reveals N–H⋯N hydrogen bonds, which may improve solubility and stability compared to thiophene-containing analogs . Synthesis: Prepared via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid and 2-aminothiazole .
- N-(4-Chloro-2-Fluorophenyl)-2-((4-Ethyl-1,1-Dioxido-4H-Benzo[e][1,2,4]Thiadiazin-3-Yl)Thio)Acetamide Core Structure: Benzothiadiazine with a chloro-fluorophenyl group. Key Differences: Incorporates a sulfonamide-thiadiazine moiety instead of quinazolinone. Potential Applications: Sulfur-rich heterocycles often enhance metabolic stability and bioavailability, making this compound a candidate for prolonged therapeutic effects .
Quantitative Structural Comparisons
Table 1: Structural and Activity Comparison of Analogous Compounds
Similarity Analysis
- Shape-Tanimoto (ST) and Tanimoto Coefficients: The target compound’s structural similarity to quinazolinone analogs (e.g., Compound 1) is likely high due to shared core motifs, as quantified by shape-Tanimoto scores . Thiophene vs.
Pharmacological Implications
- Thiophen-2-ylmethyl: May confer metabolic resistance compared to phenyl or thiazole groups due to sulfur’s electron-rich nature .
- Activity Trade-offs: Anti-inflammatory quinazolinones (e.g., ) exhibit ulcerogenic risks, whereas structural analogs with thiophene/thiazole groups may offer safer profiles .
Preparation Methods
Quinazoline Core Synthesis
The quinazolin-3(4H)-one core is synthesized via cyclization of anthranilic acid derivatives. A widely adopted method involves reacting methyl anthranilate with formamidine acetate under reflux conditions. For instance, methyl 8-methoxy-2,3-dihydrobenzo[b] dioxane-5-carboxylate undergoes nitration and reduction to yield a 6-amino intermediate, which cyclizes with formamidine acetate to form the quinazolinone scaffold . This step typically achieves yields exceeding 70% when conducted in ethanol at 80°C for 8–10 hours .
Alternative approaches utilize 8-hydroxy-2,3-dihydrobenzo[b] dioxane-5-carboxylate , which is methoxylated and nitrated before cyclization . The choice of solvent (e.g., tetrahydrofuran or dichloromethane) and catalyst (e.g., palladium on carbon for hydrogenation) significantly impacts reaction efficiency.
The introduction of the 4-chlorobenzyl group at the N1 position of the quinazolinone is achieved via alkylation. A representative procedure involves treating the quinazolinone intermediate with 4-chlorobenzyl chloride in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃) at 60–90°C for 6–8 hours . This method, adapted from dioxanoquinazoline derivative syntheses, yields 85–90% of the alkylated product.
Table 1: Optimization of N-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 89 |
| NaH | THF | 60 | 78 |
| Cs₂CO₃ | DMSO | 90 | 82 |
Side reactions, such as over-alkylation or decomposition, are mitigated by controlling stoichiometry (1:1.2 molar ratio of quinazolinone to alkylating agent) and reaction time .
Phenylacetamide Side Chain Installation
The phenylacetamide moiety is introduced through a nucleophilic acyl substitution reaction. The quinazoline intermediate is functionalized with a bromomethyl group at the para position of the phenyl ring, which is subsequently coupled with 2-(thiophen-2-ylmethyl)isoindoline-1,3-dione via a Gabriel synthesis approach . Alternatively, direct amidation using 2-(thiophen-2-ylmethyl)amine and activated acetic acid derivatives (e.g., acetyl chloride) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) achieves yields of 75–80% .
Critical Parameters for Amide Bond Formation
-
Coupling Agent : EDC/HOBt vs. DCC (dicyclohexylcarbodiimide)
-
Solvent : Dichloromethane (DCM) vs. acetonitrile
-
Temperature : Room temperature vs. 0°C
Optimal conditions involve EDC/HOBt in DCM at 25°C for 12 hours, yielding 82% of the desired acetamide .
Functionalization with Thiophen-2-Ylmethyl Group
The final step involves coupling the acetamide intermediate with thiophen-2-ylmethylamine . This is achieved via a two-step process:
-
Activation : Conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).
-
Aminolysis : Reaction of the acid chloride with thiophen-2-ylmethylamine in tetrahydrofuran (THF) at 0°C .
Table 2: Comparison of Coupling Methods
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride Aminolysis | SOCl₂, THF | 88 | 95 |
| Direct Amidation | EDC/HOBt, DCM | 78 | 90 |
| Microwave-Assisted | HATU, DMF, 100°C | 85 | 93 |
Microwave-assisted synthesis reduces reaction time to 30 minutes but requires specialized equipment .
Purification and Characterization
Final purification is performed via column chromatography using silica gel and a hexane/ethyl acetate gradient (3:1 to 1:2). Recrystallization from ethanol improves purity to >98%. Characterization by ¹H NMR and LC-MS confirms structural integrity:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, quinazoline H), 7.32–7.25 (m, 4H, aromatic H), 4.62 (s, 2H, CH₂-thiophene) .
Scalability and Industrial Adaptations
Large-scale synthesis (>100 g) employs continuous flow reactors for the cyclization and alkylation steps, enhancing reproducibility and reducing byproduct formation . Patent CN112939995A highlights the use of nBu₄NOH as a phase-transfer catalyst during cyclization, achieving 92% yield in 2 hours .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
- Methodological Answer : The synthesis involves multi-step reactions starting from quinazolinone and acetamide precursors. Key steps include:
- Nucleophilic substitution for introducing the 4-chlorobenzyl group (controlled at 60–80°C in DMF) .
- Amide coupling using reagents like EDC/HOBt in dichloromethane (0–5°C, 12–24 hours) to attach the thiophen-2-ylmethyl moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol-DMF mixture) ensure >95% purity .
- Critical parameters: Solvent polarity, temperature control, and catalyst selection (e.g., triethylamine for pH stabilization) .
Q. What analytical techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., quinazolinone C=O at δ 165–170 ppm) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected vs. observed mass error <2 ppm) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., N–H⋯N interactions in crystal packing) .
- HPLC-PDA : Assesses purity (>98% required for biological assays) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., kinases or receptors)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Models binding poses in ATP-binding pockets (e.g., EGFR kinase) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G*) .
- Molecular Dynamics Simulations (GROMACS) : Evaluates stability of ligand-target complexes (20 ns trajectories, RMSD <2 Å) .
- Pharmacophore Mapping : Identifies critical features (e.g., hydrogen-bond acceptors from the quinazolinone core) using Schrödinger Suite .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell line passage number (e.g., HepG2 vs. MCF-7), serum concentration, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to assess degradation rates (t1/2 >60 min preferred) .
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-ERK levels) alongside enzymatic assays .
Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Structural Modifications : Replace the thiophene ring with pyridine to improve LogP (target <3) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm, PDI <0.2) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
